Quercetin-3-O-(6''-O-Ecaffeoyl)-|A-D-galactopyranoside

描述

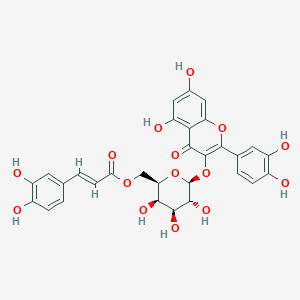

Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside is a flavonol glycoside characterized by a quercetin aglycone linked to a β-D-galactopyranosyl moiety at the C-3 hydroxyl position, with an additional caffeoyl group esterified at the 6''-O position of the galactose unit. This compound was first isolated from Polygonum viscosum and structurally elucidated using UV, NMR (¹H, ¹³C, DEPT, COSY45, HMBC, HMQC), and mass spectrometry . The caffeoyl substitution enhances its polarity and bioactivity, distinguishing it from simpler quercetin glycosides.

属性

分子式 |

C30H26O15 |

|---|---|

分子量 |

626.5 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O15/c31-14-9-19(36)23-20(10-14)43-28(13-3-5-16(33)18(35)8-13)29(25(23)39)45-30-27(41)26(40)24(38)21(44-30)11-42-22(37)6-2-12-1-4-15(32)17(34)7-12/h1-10,21,24,26-27,30-36,38,40-41H,11H2/b6-2+/t21-,24+,26+,27-,30+/m1/s1 |

InChI 键 |

IHBVMUCQCZEAPW-LIIVASQWSA-N |

手性 SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

产品来源 |

United States |

准备方法

Natural Extraction from Plant Sources

Plant Material Selection and Pretreatment

QCGA is primarily isolated from Polygonum viscosum (syn. Persicaria viscosa), a plant rich in acylated flavonol glycosides. Fresh or dried aerial parts are ground into a fine powder to maximize surface area for solvent interaction. Studies emphasize the use of methanol as the extraction solvent due to its efficacy in solubilizing polar glycosides and phenolic acids.

Table 1: Extraction Parameters for QCGA from Polygonum viscosum

Crude Extract Fractionation

Post-extraction, the methanol extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. Ethyl acetate (EtOAc) and n-butanol (BuOH) are commonly used to isolate mid-polarity compounds like QCGA. The BuOH fraction, enriched with glycosides, is further purified via column chromatography (CC) using silica gel or Sephadex LH-20.

Synthetic Approaches

Enzymatic Glycosylation

QCGA can be synthesized via glycosyltransferase-mediated reactions. A two-step enzymatic process involves:

- Quercetin galactosylation : UDP-galactose-dependent glycosyltransferases (UGTs) catalyze the formation of quercetin-3-O-β-D-galactopyranoside.

- Caffeoylation : Acyltransferases transfer the caffeoyl moiety from caffeoyl-CoA to the 6''-OH of galactose.

Table 2: Enzymatic Synthesis Parameters

| Enzyme | Substrate | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| UGT78D1 (Arabidopsis) | Quercetin + UDP-galactose | 12 | 62 | |

| Hydroxycinnamoyl-CoA transferase | Caffeoyl-CoA + quercetin-3-O-galactoside | 6 | 48 |

Chemical Synthesis

Chemical synthesis offers precise control over regioselectivity but requires protective group strategies:

- Galactose protection : The 6''-OH of β-D-galactopyranoside is protected with tert-butyldimethylsilyl (TBDMS) groups.

- Caffeoylation : Caffeic acid is activated with DCC (N,N'-dicyclohexylcarbodiimide) and coupled to the protected galactose.

- Deprotection : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF).

Purification and Characterization

Chromatographic Techniques

- Preparative HPLC : QCGA is purified using C18 columns with a gradient of water-acetonitrile (0.1% formic acid). Typical conditions: 20–40% acetonitrile over 30 minutes, flow rate 5 mL/min.

- Countercurrent Chromatography (CCC) : Solvent systems like hexane-EtOAc-MeOH-water (4:5:4:5) achieve >95% purity.

Table 3: HPLC Retention Data for QCGA

| Column | Mobile Phase | Retention Time (min) | Reference |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Water-MeCN (75:25) | 12.3 | |

| C18 (150 × 2.1 mm) | 0.1% Formic acid gradient | 8.7 |

Structural Elucidation

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : [M−H]⁻ at m/z 609.1342 (calc. 609.1351 for C30H25O15).

化学反应分析

反应类型

槲皮素-3-O-(6''-O-E咖啡酰)-|A-D-半乳糖苷会发生各种化学反应,包括:

氧化: 这种反应会导致形成醌类和其他氧化衍生物。

还原: 还原反应可以将化合物转化为其还原形式,影响其生物活性。

取代: 取代反应可以在羟基上发生,导致形成不同的衍生物。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。条件通常包括控制温度和 pH 值以确保所需的反应路径。

主要形成的产物

从这些反应中形成的主要产物包括氧化衍生物、化合物的还原形式以及具有不同官能团的取代衍生物,这些衍生物可以改变化合物的生物活性和性质 .

科学研究应用

Antioxidant Activity

Quercetin derivatives, including Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside, are known for their potent antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. A comparative analysis using the Oxygen Radical Absorbance Capacity (ORAC) assay demonstrated significant antioxidant activity, which is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research indicates that Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. Specifically, it has been shown to reduce the production of nitric oxide and prostaglandins in activated macrophages, suggesting its potential use in managing inflammatory diseases .

Hepatoprotective Properties

The hepatoprotective effects of quercetin glycosides have been documented extensively. Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside has been observed to mitigate liver damage induced by various hepatotoxic agents. In animal models, it demonstrated a significant reduction in liver enzyme levels and improved histopathological outcomes, indicating its potential as a therapeutic agent for liver diseases .

Anticancer Activity

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies involving various cancer cell lines have revealed that Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside can inhibit cell proliferation and promote cell cycle arrest through multiple signaling pathways, including the p53 and MAPK pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of quercetin derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to reduce oxidative stress and inflammation in neuronal cells suggests that it may help preserve cognitive function and neuronal integrity .

Data Table: Summary of Biological Activities

Case Study 1: Hepatoprotection

In a study evaluating the hepatoprotective effects of Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside on acetaminophen-induced liver injury in mice, researchers reported significant improvements in liver function tests (ALT and AST levels) after treatment with this compound compared to control groups .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside against breast cancer cells (MCF-7) showed that treatment resulted in a dose-dependent decrease in cell viability and induction of apoptosis markers such as cleaved caspase-3 .

作用机制

槲皮素-3-O-(6''-O-E咖啡酰)-|A-D-半乳糖苷的作用机制涉及多个分子靶点和通路:

黑色素生成: 该化合物通过上调小眼畸形相关转录因子 (MITF) 和酪氨酸酶 (TYR) 和酪氨酸酶相关蛋白 (TRP-1 和 TRP-2) 等黑色素生成酶的表达来促进黑色素生成.

信号通路: 它激活应激调节蛋白激酶 (p38) 和 c-Jun N 端激酶 (JNK) 的磷酸化,以及 Akt/糖原合成酶激酶-3β (GSK-3β)/β-连环蛋白信号通路. 这些通路在调节黑色素合成和其他生物活性中起着至关重要的作用。

相似化合物的比较

Structural Analogues: Sugar Moieties and Substitutions

The compound’s structural uniqueness lies in its galactose-caffeoyl combination. Below is a comparative analysis with key analogues:

Key Structural and Functional Differences

- Sugar Core : Unlike hyperin (galactose) and isoquercitrin (glucose), the target compound’s caffeoyl substitution introduces a bulky, hydrophilic group that may improve membrane interaction and radical scavenging .

- Acylation: The 6''-O-caffeoyl group differentiates it from galloyl derivatives (e.g., 2"-galloyl-rhamnoside), which exhibit stronger antioxidant activity due to gallic acid’s higher phenolic content .

- Complex Glycosides: Sialyllactosyl derivatives (e.g., 3’-SL-Q) have extended sugar chains that enhance solubility and metabolic stability but reduce cellular uptake efficiency compared to mono-glycosides .

生物活性

Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside, often referred to as CC7, is a flavonoid compound derived from various plants, particularly Polygonum viscosum. This compound has garnered attention for its diverse biological activities, including neuroprotective, melanogenic, and antioxidant properties. This article explores the biological activity of CC7, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside is a glycosylated flavonoid characterized by the presence of a caffeoyl group attached to the quercetin backbone. Its molecular formula is , and it exhibits a complex structure that contributes to its biological activity.

1. Neuroprotective Effects

Research indicates that CC7 possesses significant neuroprotective properties. In various studies, it has been shown to mitigate oxidative stress and apoptosis in neuronal cells. For example:

- Neuroprotection Against Oxidative Stress : Quercetin has been reported to enhance the survival of PC12 cells exposed to amyloid-beta toxicity, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

- Mechanisms of Action : The neuroprotective effects are attributed to the modulation of signaling pathways such as the ERK/Akt pathway, which plays a crucial role in cell survival and apoptosis regulation .

2. Melanogenesis Promotion

CC7 has been found to stimulate melanogenesis in B16 melanoma cells:

- Increased Melanin Production : Studies have shown that treatment with CC7 results in elevated melanin content and enhanced tyrosinase activity, a key enzyme in melanin biosynthesis .

- Signaling Pathways Involved : The mechanism involves the activation of microphthalmia-associated transcription factor (MITF) and the phosphorylation of MAPKs (p38 and JNK), leading to increased expression of melanogenic enzymes .

3. Antioxidant Activity

Quercetin derivatives are well-known for their antioxidant properties:

- Free Radical Scavenging : CC7 exhibits strong free radical scavenging activity, which helps protect cells from oxidative damage .

- Cellular Protection : By activating various cellular pathways, including AKT signaling, CC7 helps in reducing oxidative stress in human melanocytes .

Case Studies

Several case studies highlight the efficacy of CC7:

- Neuroprotective Study : In an experimental model of Parkinson's disease induced by rotenone, quercetin was shown to significantly reduce neurodegeneration and improve motor function recovery .

- Melanogenesis Study : A study demonstrated that CC7 treatment led to a substantial increase in melanin production in B16 cells compared to control groups, indicating its potential use in treating skin disorders such as vitiligo .

Table 1: Summary of Biological Activities of Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulation of ERK/Akt signaling | , |

| Melanogenesis | Activation of MITF and tyrosinase | , |

| Antioxidant | Free radical scavenging |

Table 2: Case Studies on Quercetin-3-O-(6''-O-Ecaffeoyl)-β-D-galactopyranoside

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。